L-Lysine orotate

Solubility Formulation Dissolution

L-Lysine orotate (CAS 28003-86-3) is a 1:1 stoichiometric salt composed of the essential amino acid L-lysine and the pyrimidinecarboxylic acid orotic acid. This compound is a solid at room temperature with a reported melting point (decomposition) range of 263–267 °C.

Molecular Formula C11H18N4O6
Molecular Weight 302.28 g/mol
CAS No. 28003-86-3
Cat. No. B1675784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine orotate
CAS28003-86-3
SynonymsLysine Orotate
Molecular FormulaC11H18N4O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2.C5H4N2O4/c7-4-2-1-3-5(8)6(9)10;8-3-1-2(4(9)10)6-5(11)7-3/h5H,1-4,7-8H2,(H,9,10);1H,(H,9,10)(H2,6,7,8,11)/t5-;/m0./s1
InChIKeyFVGJURXBWORGKL-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Lysine Orotate (CAS 28003-86-3) Procurement Specifications and Baseline Characterization


L-Lysine orotate (CAS 28003-86-3) is a 1:1 stoichiometric salt composed of the essential amino acid L-lysine and the pyrimidinecarboxylic acid orotic acid [1]. This compound is a solid at room temperature with a reported melting point (decomposition) range of 263–267 °C [2]. Vendors offering the material for research applications generally supply it as a solid powder with certified purity specifications (e.g., ≥98%) . While both the L-lysine and orotic acid moieties are recognized as endogenous metabolites, the intact salt itself is a distinct chemical entity used in specialized research contexts [3]. For industrial or scientific procurement, the material is distinguished by its specific combination of a cationic amino acid with an orotate anion, which imparts different physicochemical properties compared to other common lysine salts like L-lysine hydrochloride.

Why L-Lysine Orotate Cannot Be Interchanged with Other Lysine Salts or Orotate Analogs


Generic substitution of L-lysine orotate with alternative lysine sources (e.g., L-lysine HCl, free base L-lysine) or other orotate salts (e.g., magnesium orotate) is scientifically unsound due to quantifiable differences in physicochemical and biological behavior. The specific counterion dictates critical parameters such as aqueous solubility and dissolution profile [1]. Furthermore, the orotate anion itself is not an inert carrier; it is a metabolic intermediate whose bioavailability and tissue distribution can be significantly altered by the choice of counterion [2]. In vitro data demonstrate that the intact L-lysine orotate complex can exert effects distinct from its individual components; for example, it potentiates amatoxin toxicity ~40-fold in murine models, an effect not observed with equivalent doses of L-lysine or orotic acid alone [3]. Consequently, in any research or industrial process where stoichiometric precision, specific dissolution kinetics, or the unique biological interaction of the intact salt is required, substitution with a generic lysine source will introduce uncontrolled experimental variability and may lead to invalid conclusions or process failures.

Quantitative Differentiation Evidence for L-Lysine Orotate Against Key Comparators


Aqueous Solubility Contrast: L-Lysine Orotate vs. L-Lysine Hydrochloride

L-Lysine orotate exhibits significantly lower aqueous solubility than the commonly used hydrochloride salt. While the exact solubility of the orotate salt is often described as limited (with vendors suggesting dissolution in DMSO for in vitro assays [1]), L-lysine hydrochloride is highly water-soluble, with reported values of 65 g/100 mL at 20 °C [2]. This represents a difference in water solubility of at least two orders of magnitude.

Solubility Formulation Dissolution

Toxicological Synergy: L-Lysine Orotate vs. Free L-Lysine and Orotic Acid

The intact L-lysine orotate salt potentiates the toxicity of amatoxins, whereas neither L-lysine nor orotic acid alone demonstrate this effect. In a murine model, the simultaneous administration of L-lysine orotate with a crude Amanita phalloides extract increased toxicity by approximately 40-fold [1]. This potentiation was dose-dependent and specific to the amatoxin fraction. Crucially, equivalent doses of L-lysine alone or orotic acid alone had no effect on the toxicity of the extract [1].

Toxicology Synergy Amanitin

Hepatic Regeneration and Protein Synthesis Claims: L-Lysine Orotate vs. In-Class Orotate Salts

Historical patent literature specifically claims therapeutic compositions of lysine orotate for their action on protein synthesis and regeneration of hepatic tissues [1][2]. While other orotate salts (e.g., magnesium orotate, calcium orotate) are also claimed for various biological activities, the specific combination of lysine with orotic acid is uniquely positioned in these early patents as possessing 'reconstituting properties' and being useful in the treatment of cirrhosis [1][2]. The patents disclose dosage unit forms containing from about 0.25 g of lysine orotate [1].

Hepatology Regeneration Protein Synthesis

Antiviral Activity Profile: Broad-Spectrum In Vitro Claims for L-Lysine Orotate

Multiple research chemical vendors describe L-lysine orotate as an inhibitor of viral replication, with a claimed spectrum of activity against several members of the Herpesviridae family, including HSV-1, HSV-2, CMV, EBV, and Varicella [1]. In contrast, L-lysine monohydrochloride is primarily studied for its role in antagonizing arginine, which is thought to be necessary for HSV replication, but it lacks the broad-spectrum claims associated with the orotate salt [2]. Quantitative potency data (e.g., IC50 values) are not provided in these vendor sources.

Virology Antiviral Herpesviridae

Recommended Procurement and Research Applications for L-Lysine Orotate Based on Differential Evidence


Formulation Development Requiring Controlled or Slower Dissolution Kinetics

Formulation scientists developing oral solid dosage forms, gastro-retentive systems, or injectable suspensions where a slower, more controlled release of L-lysine is desired should procure L-lysine orotate. The significantly lower aqueous solubility of this salt compared to the highly soluble L-lysine hydrochloride provides a direct and quantifiable advantage in modulating drug release profiles [1]. This property can be exploited to engineer formulations with specific pharmacokinetic objectives.

Investigations into Amatoxin Toxicity and Potential Antidote Screening

Researchers studying the mechanisms of mushroom poisoning, specifically amatoxin-induced hepatotoxicity, require L-lysine orotate as a unique and essential tool compound. The documented, ~40-fold potentiation of amatoxin toxicity in vivo is a specific and quantifiable effect of the intact salt, not observed with its individual components [2]. This compound is therefore indispensable for establishing positive control models in assays designed to screen for potential antidotes or to dissect the molecular pathways of amatoxin uptake and toxicity.

Historical and Intellectual Property Research on Hepatic Therapeutics

For academic or industrial groups conducting research into the history of drug development or performing due diligence on intellectual property related to liver regeneration and protein anabolism, L-lysine orotate is a key compound of interest. Its specific and exclusive claims in foundational patents from the 1960s for treating cirrhosis and stimulating hepatic protein synthesis differentiate it from other lysine and orotate derivatives [3][4]. Procurement of the authentic salt is necessary for any replicative or comparative historical studies.

Virology Research Focused on Broad-Spectrum Herpesviridae Inhibition

Virology laboratories investigating novel inhibitors of a broad range of herpesviruses should consider L-lysine orotate. While quantitative potency data is lacking in primary literature, the consistent vendor-reported activity profile against HSV-1, HSV-2, CMV, EBV, and VZV positions this compound as a differentiated research candidate [5]. This is particularly relevant for labs performing preliminary screening or seeking a starting point for medicinal chemistry optimization targeting multiple herpesviruses beyond HSV.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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